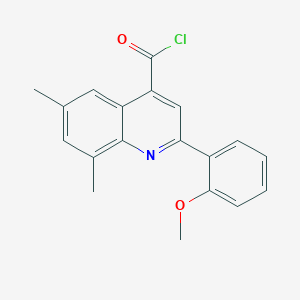

2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

CAS No.: 1160262-81-6

Cat. No.: VC2986271

Molecular Formula: C19H16ClNO2

Molecular Weight: 325.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160262-81-6 |

|---|---|

| Molecular Formula | C19H16ClNO2 |

| Molecular Weight | 325.8 g/mol |

| IUPAC Name | 2-(2-methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C19H16ClNO2/c1-11-8-12(2)18-14(9-11)15(19(20)22)10-16(21-18)13-6-4-5-7-17(13)23-3/h4-10H,1-3H3 |

| Standard InChI Key | AWQZXFYNHCSZJK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)Cl)C |

| Canonical SMILES | CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)Cl)C |

Introduction

2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is an organic compound with a quinoline core, which is substituted with a methoxyphenyl group and dimethyl groups. This compound is identified by its CAS number, 1160262-81-6, and has a molecular formula of C19H16ClNO2 . It is a derivative of quinoline, a class of compounds known for their diverse biological activities and utility in organic synthesis.

Synthesis and Reactions

While specific synthesis details for 2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride are not readily available, quinoline derivatives are typically synthesized through multi-step reactions involving cyclization and substitution processes. For example, other quinoline derivatives are synthesized by cyclizing aniline derivatives with aldehydes or ketones, followed by further modifications to introduce specific substituents .

Availability and Status

2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is currently listed as a discontinued product by some suppliers, indicating that it may not be readily available for purchase . For inquiries about similar compounds or potential alternatives, contacting chemical suppliers directly is recommended.

Comparison with Related Compounds

This table highlights the structural and molecular differences among related quinoline derivatives, each with distinct substituents that influence their chemical properties and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume